molecular formula C12H14N2O2 B3013167 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid CAS No. 630091-50-8

4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid

Cat. No.: B3013167
CAS No.: 630091-50-8
M. Wt: 218.256
InChI Key: GUDKLOGDDMOAHG-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid typically involves the condensation of 5-methyl-1H-benzimidazole with butyric acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is often performed at elevated temperatures to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the benzimidazole ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cellular metabolism, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
  • 4-(5-Methyl-1H-benzoimidazol-2-yl)-benzoic acid

Uniqueness

4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid is unique due to its specific butyric acid moiety, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(6-methyl-1H-benzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-5-6-9-10(7-8)14-11(13-9)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDKLOGDDMOAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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